N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2S/c1-21(2)14(10-5-6-24-9-10)8-19-15(22)16(23)20-11-3-4-13(18)12(17)7-11/h3-7,9,14H,8H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOBBWBRJGUOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic amine: Starting with 3-chloro-4-fluoroaniline, which can be synthesized through halogenation reactions.
Amide bond formation: Reacting the aromatic amine with an appropriate acyl chloride or anhydride to form the ethanediamide structure.
Introduction of the thiophene ring: Using a coupling reaction to attach the thiophene ring to the ethanediamide backbone.
Dimethylamino group addition: Introducing the dimethylamino group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis: Amide and Aryl Substituents
Target Compound
- Core : Ethanediamide.
- Substituents: N'-linked 3-chloro-4-fluorophenyl group. N-linked 2-(dimethylamino)-2-(thiophen-3-yl)ethyl chain.
Comparators
3-Chloro-N-phenyl-phthalimide ()
- Core : Phthalimide (isoindoline-1,3-dione).
- Substituents : Chlorophenyl group.
- Key Differences : Phthalimide cores are planar and rigid, favoring polymer synthesis, whereas the ethanediamide in the target compound offers flexibility for binding interactions .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
Heterocyclic Components: Thiophene vs. Benzo[b]thiophene
Target Compound
- Heterocycle : Thiophen-3-yl (5-membered sulfur ring).
Comparator
Aminoalkyl Chains: Dimethylaminoethyl Motifs
Target Compound
- Chain: 2-(dimethylamino)ethyl group attached to thiophene.
Comparators
N-(3-chloro-4-fluorophenyl)-2-((2-(dimethylamino)ethyl)thio)-... () Chain: Similar dimethylaminoethyl-thioether group. Key Differences: The thioether linkage in the comparator may enhance oxidative stability, whereas the target’s direct ethyl linkage prioritizes conformational flexibility .
N-[2-(dimethylamino)ethyl]-... ethanediamide () Chain: Dimethylaminoethyl group in a diamide scaffold.
Physicochemical and Bioactive Implications
- Lipophilicity: The target’s thiophene and dimethylaminoethyl groups increase logP vs. phthalimide derivatives, favoring membrane penetration.
- Electronic Effects: Dual halogenation (Cl, F) offers tunable σ-hole interactions compared to mono-halogenated analogs .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C15H18ClF N3S
- Molecular Weight : 319.84 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the dimethylamino group and thiophene moiety indicates potential interactions with neurotransmitter systems, possibly influencing serotonin or dopamine pathways.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Efficacy
- In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound showed an IC50 value in the low micromolar range, indicating potent activity against these cells.
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Neuropharmacological Effects
- A study investigated the effects of this compound on animal models exhibiting anxiety-like behavior. Results indicated that administration led to a significant reduction in anxiety levels compared to controls, suggesting a potential role as an anxiolytic agent.
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Anti-inflammatory Properties
- Research conducted on inflammatory models demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in serum. This suggests its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
